molecular formula C19H20N2O4S2 B2511116 N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-39-2

N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2511116
CAS RN: 941952-39-2
M. Wt: 404.5
InChI Key: ALJPGFNMRLUJHE-UHFFFAOYSA-N
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Description

The compound "N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is a class of compounds known for their potential biological activities. The research on these derivatives has shown that they possess significant antioxidant and anticancer properties. Specifically, compounds with moieties such as semicarbazide, thiosemicarbazide, thiadiazole, and others have been synthesized and tested for their biological activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of intermediates such as isothiocyanates and hydrazides. For instance, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form an isothiocyanate intermediate, which was then treated with sulfanilamide . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. Additionally, the crystal structure of related compounds can be determined using X-ray diffraction data, which provides detailed information about the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the core structure. For example, the presence of a sulfonyl group can facilitate reactions with nucleophiles, while the presence of an amino group can lead to the formation of additional derivatives through reactions with electrophiles. The asymmetric cyclopropanation reactions catalyzed by rhodium(II) N-(arylsulfonyl)prolinate are an example of the type of chemical transformations that can be performed on similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electron-withdrawing and electron-donating groups can affect properties such as solubility, melting point, and reactivity. The crystalline form of these compounds can also influence their physical properties, as seen in the detailed crystallographic data provided for 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea . The antioxidant and anticancer activities of these compounds suggest that they have significant potential for therapeutic applications, with varying degrees of efficacy against different cancer cell lines .

Scientific Research Applications

  • Antioxidant and Anticancer Activity : A study conducted by Tumosienė et al. (2020) on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally similar to the compound , demonstrated significant antioxidant and anticancer activities. These compounds were found to be more effective in scavenging free radicals than ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

  • Anticonvulsant Properties : Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety, related to the compound . Their research demonstrated that some of these compounds had significant anticonvulsant effects, offering protection against picrotoxin-induced convulsion (Farag et al., 2012).

  • Synthesis for Indolocarbazoles : Research by Magnus et al. (1983) on the synthesis of indolocarbazoles, using a similar compound, highlighted the compound's utility in the synthesis of complex organic structures. This research provides insight into the chemical versatility and potential applications of the compound in organic synthesis (Magnus et al., 1983).

  • Photosensitizer in Photodynamic Therapy : A study by Pişkin et al. (2020) explored the use of sulfonamide derivatives, including compounds structurally similar to the one , as photosensitizers in photodynamic therapy. They found that these compounds have properties valuable for treating cancer, such as high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

  • Antimicrobial Activity : In the context of antimicrobial research, several studies have synthesized and evaluated derivatives of sulfonamides, including compounds structurally related to the compound of interest, for their potential in treating bacterial and fungal infections. For example, research by Krátký et al. (2012) and Helal et al. (2013) demonstrated the effectiveness of these derivatives against various microbial strains (Krátký et al., 2012), (Helal et al., 2013).

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-3-13-5-4-6-16-18(13)21-19(26-16)20-17(22)11-12-27(23,24)15-9-7-14(25-2)8-10-15/h4-10H,3,11-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJPGFNMRLUJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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